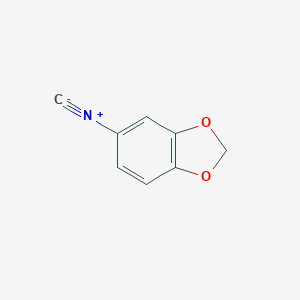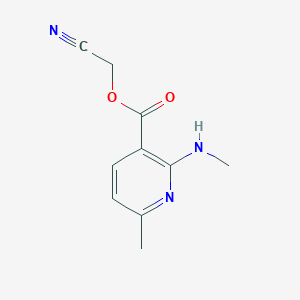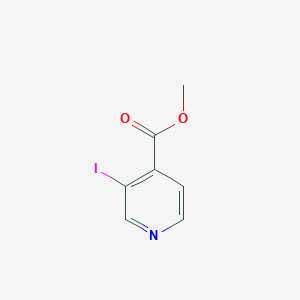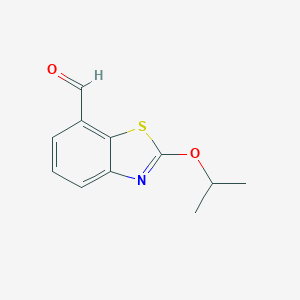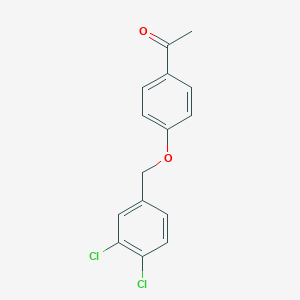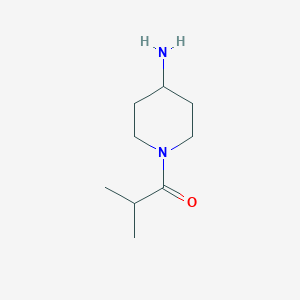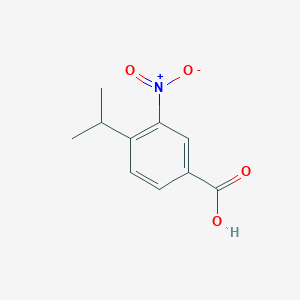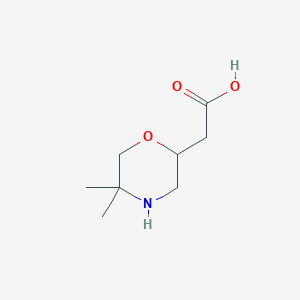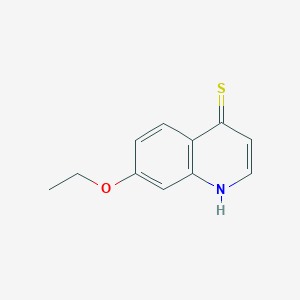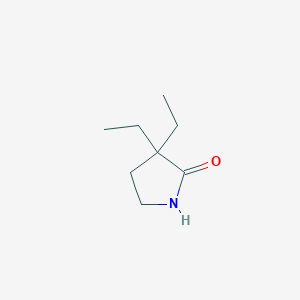![molecular formula C8H10O3 B071469 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde CAS No. 161521-90-0](/img/structure/B71469.png)
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a spiroaldehyde, which means it contains a unique structural feature that makes it highly reactive and versatile in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is not fully understood, but studies suggest that it may act by inhibiting key enzymes or proteins involved in cell growth and division. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde in lab experiments is its high reactivity and versatility in chemical reactions. However, one limitation is its potential instability, which may make it difficult to handle and store.
Orientations Futures
There are several future directions for research on 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde. One area of interest is its potential use as a drug delivery system, where it could be used to target specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and materials science.
In conclusion, this compound is a highly versatile compound with potential applications in various scientific fields. While more research is needed to fully understand its properties and potential uses, this compound shows promise as a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde can be achieved through several methods, including the reaction of 1,4-dioxaspiro[4.5]decane with various reagents such as sodium hydride, sodium borohydride, or lithium aluminum hydride. Another method involves the reaction of 1,4-dioxaspiro[4.5]decane with dimethylformamide dimethyl acetal followed by oxidation with chromium trioxide.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as a pesticide due to its insecticidal properties.
Propriétés
| 161521-90-0 | |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.4]non-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h2,6H,1,3-5H2 |
Clé InChI |
MVPDOMCKBPSULJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C1)C=O)OCCO2 |
SMILES canonique |
C1CC2(C(=C1)C=O)OCCO2 |
Synonymes |
1,4-Dioxaspiro[4.4]non-6-ene-6-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


